(1-Benzyl-4-fluoropiperidin-3-YL)methanol
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Overview
Description
“(1-Benzyl-4-fluoropiperidin-3-YL)methanol” is a chemical compound with the CAS Number: 1356338-80-1 . It has a molecular weight of 223.29 . The IUPAC name for this compound is (1-benzyl-4-fluoro-3-piperidinyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 302.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a molar refractivity of 62.6±0.4 cm3 .
Scientific Research Applications
Catalysis in Organic Reactions:
- (1-Benzyl-4-fluoropiperidin-3-YL)methanol has been utilized in catalysis, specifically in Huisgen 1,3-dipolar cycloadditions. A study described the preparation of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Corrosion Inhibition:
- Research has explored its use as a corrosion inhibitor for mild steel in acidic medium. Derivatives like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol were prepared and investigated, demonstrating effective inhibition properties (Ma, Qi, He, Tang, & Lu, 2017).
Spectroscopic Studies in Organic Solvents:
- Spectroscopic studies have been conducted on similar compounds in organic solvent solutions, investigating molecular aggregation and its interaction with different solvent types (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Fluorescence Derivatization in Chromatography:
- It has been used as a reagent in high-performance liquid chromatography for the derivatization of primary and secondary alcohols, enhancing the detection and separation of these compounds (Iwata, Yamaguchi, Hara, Nakamura, & Ohkura, 1986).
Crystal Structure and DFT Studies:
- Studies on the crystal structure and theoretical aspects, such as Density Functional Theory (DFT) calculations, have been conducted on compounds structurally similar to this compound. These studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Synthetic Organic Chemistry:
- Research has been conducted on the synthesis of various derivatives and analogues of this compound, exploring their potential in medicinal chemistry and other applications (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
Antitubercular Activity:
- A series of compounds, including those structurally related to this compound, have been synthesized and evaluated for their antitubercular activity, demonstrating significant potential in combating tuberculosis (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
Mechanism of Action
“(1-Benzyl-4-fluoropiperidin-3-YL)methanol”, also known as Fluorophenmetrazine, is a psychoactive compound that acts as a dopamine reuptake inhibitor and a substituted phenethylamine.
Safety and Hazards
Properties
IUPAC Name |
(1-benzyl-4-fluoropiperidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSIMSUGLBODCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1F)CO)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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